molecular formula C15H17N3OS B13699361 3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Cat. No.: B13699361
M. Wt: 287.4 g/mol
InChI Key: IRYCAIKUXFEYCC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3,4-dimethyl group and a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized by reacting appropriate starting materials such as 2-aminopyridine with thioamides under specific conditions. For example, the reaction might involve heating the reactants in the presence of a base like sodium hydroxide.

    Substitution Reactions: The benzamide moiety is introduced through substitution reactions. This can involve the reaction of the thiazolopyridine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares the thiazolopyridine core but differs in the substituents attached to the core.

    4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another similar compound with a different functional group attached to the thiazolopyridine core.

Uniqueness

3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

3,4-dimethyl-N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide

InChI

InChI=1S/C15H17N3OS/c1-9-3-4-11(7-10(9)2)14(19)18-15-17-12-5-6-16-8-13(12)20-15/h3-4,7,16H,5-6,8H2,1-2H3,(H,17,18,19)

InChI Key

IRYCAIKUXFEYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CNCC3)C

Origin of Product

United States

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